Scientific Field: Molecular Biology
Summary of Application: Levofloxacin’s structure was slightly modified by making a thionated form (compound 3), which was investigated for its antibacterial activity, biocompatibility, cytotoxicity, and spectroscopic properties.
Methods of Application: The antibacterial susceptibility testing against five different bacteria showed promising minimum inhibitory concentrations (MICs), particularly against B. spizizenii and E. The molecular docking experiment showed similar binding interactions of both levofloxacin and compound 3 with the active site residues of topoisomerase IV.
Results: The results revealed that compound 3 was more biocompatible with normal cells and more cytotoxic against cancer cells, compared to levofloxacin.
Scientific Field: Pharmaceutical Science
Summary of Application: Levofloxacin was utilized to create innovative deep eutectic systems in conjunction with capric acid at three different molar ratios.
Methods of Application: Levofloxacin formulations with either capric or geranic acid were prepared and characterized using appropriate techniques.
Results: Geranic acid demonstrated an impressive threefold improvement in levofloxacin’s solubility compared to its solubility in aqueous solutions.
Scientific Field: Environmental Science
Summary of Application: Levofloxacin is used in human and veterinary medicine and has been detected in wastewater and river water.
Methods of Application: An RNA aptamer against levofloxacin was selected using RNA Capture-SELEX.
Results: The 73 nt long aptamer folds into three stems with a central three-way junction.
Scientific Field: Microbiology
Summary of Application: Levofloxacin is used in bacteriological eradication.
Methods of Application: Not specified.
Results: Bacteriological eradication occurred in 94 and 95% of levofloxacin recipients.
Summary of Application: This study investigates the influence of chlorine-containing environments on the electrocatalytic degradation performance of levofloxacin using BDD, Ti4O7, and Ru-Ti electrodes.
Methods of Application: The comparative analysis of the electrode performance demonstrated that the presence of Cl− improved the removal and mineralization efficiency of levofloxacin on all the electrodes.
Results: The results indicated that the concentration of Cl− affected the oxygen evolution potentials of the electrode and consequently influenced the formation of hydroxyl radicals.
Summary of Application: Levofloxacin is effective in the treatment of peritonitis complicating continuous ambulatory peritoneal dialysis, cervicitis, acute or chronic prostatitis, tularaemia and chronic osteomyelitis.
Results: Not specified.
Scientific Field: Pediatrics
Summary of Application: A retrospective study was conducted to investigate the efficacy and safety of levofloxacin use in children with severe infections.
Methods of Application: The study included patients under 18 years of age who received levofloxacin intravenously in the Pediatric Intensive Care Unit (PICU) of a hospital during the period between 2021 and 2022.
Results: The study included 25 patients treated with 28 courses of levofloxacin. The mean age of these children treated with levofloxacin was 4.41 years. Conversion of pathogenic microbiological test results to negative after levofloxacin treatment was detected in 11 courses (39.29%). A decrease in inflammatory markers, white blood cell or C-reactive protein counts, was detected in 18 courses (64.29%).
Scientific Field: Toxicology
Summary of Application: Research has been conducted to understand the effects of levofloxacin overdose.
Methods of Application: Overdosing experiments in animals showed loss of body control and drooping, difficulty breathing, tremors, and convulsions.
Results: Doses in excess of 1500 mg/kg orally and 250 mg/kg IV produced significant mortality in rodents.
Levofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used to treat a variety of bacterial infections. It is the S-enantiomer of ofloxacin, characterized by its chemical formula and an average molecular weight of approximately 361.37 g/mol. Levofloxacin exhibits broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria, including strains resistant to penicillin, while demonstrating less efficacy against certain Gram-negative bacteria such as Pseudomonas aeruginosa .
These steps are followed by purification processes to yield the final product .
Levofloxacin's bactericidal activity is attributed to its ability to disrupt the normal functioning of bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, levofloxacin prevents the relaxation of supercoiled DNA, which is crucial for replication and transcription processes . This action leads to the accumulation of double-strand breaks in bacterial DNA, resulting in cell death. Levofloxacin is particularly noted for its enhanced activity against both penicillin-sensitive and resistant strains of Gram-positive bacteria .
Levofloxacin is primarily used in clinical settings for treating various infections, including:
Additionally, levofloxacin is also used in ocular formulations for treating eye infections .
Levofloxacin has been studied for its interactions with various drugs and substances:
Furthermore, caution is advised when using levofloxacin with other medications that may affect blood glucose levels or cause QT interval prolongation .
Levofloxacin shares similarities with other fluoroquinolone antibiotics but exhibits unique properties that distinguish it from them. Below is a comparison highlighting its uniqueness:
Compound | Chemical Structure | Spectrum of Activity | Unique Features |
---|---|---|---|
Ciprofloxacin | C17H18FN3O3 | Broad-spectrum; more effective against Gram-negative bacteria | Less effective against Gram-positive bacteria compared to levofloxacin |
Moxifloxacin | C21H24FN3O4 | Broad-spectrum; effective against anaerobes | Greater activity against atypical pathogens; longer half-life |
Ofloxacin | C18H20FN3O4 | Similar spectrum as levofloxacin | Contains both R and S enantiomers; less potent than levofloxacin against Gram-positive bacteria |
Irritant;Health Hazard